molecular formula C11H15NO2 B2439332 4-(Propylaminomethyl)benzoic acid CAS No. 331942-45-1

4-(Propylaminomethyl)benzoic acid

Cat. No.: B2439332
CAS No.: 331942-45-1
M. Wt: 193.246
InChI Key: NDOMGDDUFBSBSM-UHFFFAOYSA-N
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Description

4-(Propylaminomethyl)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a propylaminomethyl group. This compound is known for its zwitterionic properties, making it useful in various chemical and industrial applications .

Synthetic Routes and Reaction Conditions:

    Amination of 4-(Chloromethyl)benzoic Acid: One common method involves the amination of 4-(chloromethyl)benzoic acid with propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the substitution reaction.

    Hydrogenation of 4-(Cyanomethyl)benzoic Acid: Another method involves the hydrogenation of 4-(cyanomethyl)benzoic acid in the presence of a palladium catalyst.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-(propylaminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-7-12-8-9-3-5-10(6-4-9)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOMGDDUFBSBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(Propylaminomethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propylaminomethyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(Propylaminomethyl)benzoic acid is unique due to its zwitterionic nature and the presence of the propylaminomethyl group, which enhances its hydrophobicity and makes it suitable for specific applications in chromatography and biochemical assays .

Biological Activity

4-(Propylaminomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a propylaminomethyl group attached to the benzoic acid backbone, which may influence its pharmacological properties. Research into its biological activity includes antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure

The chemical structure of 4-(Propylaminomethyl)benzoic acid can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_2

Antimicrobial Activity

Studies have shown that various benzoic acid derivatives exhibit antimicrobial properties. In particular, 4-(Propylaminomethyl)benzoic acid has demonstrated effectiveness against a range of bacterial strains. A comparative study indicated that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
4-(Propylaminomethyl)benzoic acidStaphylococcus aureus125
Enterococcus faecium125
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus125
Candida albicans125

Anti-inflammatory Effects

Research indicates that benzoic acid derivatives can modulate inflammatory pathways. The presence of the propylaminomethyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies have suggested that derivatives can significantly reduce the production of TNF-α and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

4-(Propylaminomethyl)benzoic acid has also been investigated for its anticancer properties. In cell-based assays, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Table 2: Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis via caspases
HeLa20Caspase activation and cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzoic acid derivatives revealed that compounds with similar structures to 4-(Propylaminomethyl)benzoic acid exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antimicrobial activity.
  • Inflammatory Response Modulation : In another investigation focused on inflammatory markers in human fibroblasts, it was found that treatment with 4-(Propylaminomethyl)benzoic acid significantly reduced levels of pro-inflammatory cytokines compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation : A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis, reinforcing its potential use in cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Propylaminomethyl)benzoic acid?

The synthesis typically involves coupling reactions between benzoic acid derivatives and propylamine-containing precursors. Key methods include:

  • Catalytic amidation : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) to form the amide bond .
  • Direct alkylation : Reacting 4-(bromomethyl)benzoic acid with propylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile . Optimization parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acid:amine). Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the molecular structure of 4-(Propylaminomethyl)benzoic acid characterized?

  • X-ray crystallography : Single-crystal diffraction data collected using MoKα radiation (λ = 0.71073 Å) on diffractometers (e.g., XtaLAB Synergy R). Data refinement with SHELXL (space group P21/c, unit cell parameters: a = 14.7698 Å, b = 6.6730 Å, c = 26.2392 Å) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for crystallographic data management .
  • Spectroscopy : FT-IR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR for confirming substituent positions .

Q. What analytical techniques are used to assess purity and thermal stability?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., onset at ~200°C for similar benzoic acid derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and crystallinity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

  • Multi-program validation : Cross-checking results with SHELXL, SIR97, and Olex2 to address discrepancies in R values or electron density maps .
  • Twinned data handling : Using SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in monoclinic systems .
  • Database benchmarking : Comparing unit cell parameters with the Cambridge Structural Database (CSD) to validate lattice dimensions .

Q. What methodologies evaluate the biological activity of 4-(Propylaminomethyl)benzoic acid?

  • Enzyme inhibition assays : Testing against targets like carbonic anhydrase using spectrophotometric methods (e.g., IC₅₀ determination via esterase activity) .
  • Comparative studies : Structure-activity relationship (SAR) analysis against analogs (e.g., sulfonamide derivatives) to identify critical substituent effects (Table 1) .

Table 1 : Bioactivity comparison of benzoic acid derivatives

CompoundEnzyme Inhibition (IC₅₀, nM)Antimicrobial Activity (MIC, µg/mL)
4-(Propylaminomethyl)BA85 ± 3.212.5 (vs. E. coli)
4-(Butylsulfamoyl)BA120 ± 5.125.0
Data adapted from inhibition and broth dilution assays

Q. How do substituent variations influence the compound’s physicochemical properties?

  • Solubility studies : Measured via gravimetric methods in solvents like methanol or DMSO. For example, 4-(Dimethylamino)benzoic acid has solubility of 8.2 mg/mL in DMSO at 298 K .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer. Para-substituted derivatives show stronger O–H···O dimerization than ortho analogs .

Q. What computational approaches predict the compound’s reactivity?

  • DFT calculations : Optimizing geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (e.g., HOMO-LUMO gap ~5.2 eV for similar derivatives) .
  • Molecular docking : Simulating binding modes with protein targets (e.g., cPLA2α) using AutoDock Vina (binding energy ≤ -7.5 kcal/mol) .

Methodological Notes

  • Data reproducibility : All experimental parameters (e.g., λ = 0.71073 Å for XRD) are standardized to ensure reproducibility .
  • Ethical compliance : Crystallographic data deposited in the Cambridge Structural Database (CSD) with CCDC numbers for public access .

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